molecular formula C10H9ClN6 B14142951 4-chloro-6-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]pyrimidin-5-amine

4-chloro-6-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]pyrimidin-5-amine

Cat. No.: B14142951
M. Wt: 248.67 g/mol
InChI Key: YEOJTPXDJXAHEL-FZSIALSZSA-N
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Description

4-chloro-6-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]pyrimidin-5-amine is a heterocyclic compound with a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]pyrimidin-5-amine typically involves the condensation of 4-chloro-6-hydrazinylpyrimidine with pyridine-3-carbaldehyde under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group on the pyrimidine ring.

    Condensation Reactions: The hydrazinyl group allows for condensation reactions with aldehydes and ketones to form hydrazones.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions

    Nucleophilic Substitution: Typically involves reagents like sodium methoxide or potassium carbonate in polar aprotic solvents.

    Condensation: Often carried out with aldehydes or ketones in ethanol or methanol under reflux conditions.

    Oxidation/Reduction: Common oxidizing agents include hydrogen peroxide, while reducing agents might include sodium borohydride.

Major Products

    Hydrazones: Formed from condensation reactions with aldehydes or ketones.

    Substituted Pyrimidines: Resulting from nucleophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-6-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]pyrimidin-5-amine is unique due to its specific structural features that allow for effective binding to the CDK2 enzyme. Its hydrazinyl group provides additional sites for chemical modification, potentially enhancing its biological activity and selectivity.

Properties

Molecular Formula

C10H9ClN6

Molecular Weight

248.67 g/mol

IUPAC Name

6-chloro-4-N-[(E)-pyridin-3-ylmethylideneamino]pyrimidine-4,5-diamine

InChI

InChI=1S/C10H9ClN6/c11-9-8(12)10(15-6-14-9)17-16-5-7-2-1-3-13-4-7/h1-6H,12H2,(H,14,15,17)/b16-5+

InChI Key

YEOJTPXDJXAHEL-FZSIALSZSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=N/NC2=C(C(=NC=N2)Cl)N

Canonical SMILES

C1=CC(=CN=C1)C=NNC2=C(C(=NC=N2)Cl)N

solubility

37.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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